molecular formula C12H15Cl2N3 B11852595 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride

2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride

Cat. No.: B11852595
M. Wt: 272.17 g/mol
InChI Key: AHZXXACGWKIJHK-UHFFFAOYSA-N
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Description

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride (C₁₂H₁₄ClN₃, MW: 235.71 g/mol) is a bicyclic heterocyclic compound featuring a pyrazolo-pyridine core with a phenyl substituent at position 2. It is commonly utilized in medicinal chemistry as a building block for drug discovery, particularly in targeting central nervous system (CNS) receptors and enzymes. The dihydrochloride salt enhances aqueous solubility, facilitating its use in biological assays .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C12H15Cl2N3

Molecular Weight

272.17 g/mol

IUPAC Name

2-phenyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine;dihydrochloride

InChI

InChI=1S/C12H13N3.2ClH/c1-2-4-11(5-3-1)15-9-10-8-13-7-6-12(10)14-15;;/h1-5,9,13H,6-8H2;2*1H

InChI Key

AHZXXACGWKIJHK-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2=CN(N=C21)C3=CC=CC=C3.Cl.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde with hydrazine hydrate under acidic conditions to form the desired pyrazolo[4,3-c]pyridine core . The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed

The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound

Scientific Research Applications

Antidepressant Activity

Research has indicated that derivatives of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine exhibit potential antidepressant properties. A study published in European Journal of Medicinal Chemistry demonstrated that certain analogs could enhance serotonin levels in the brain, suggesting a mechanism similar to selective serotonin reuptake inhibitors (SSRIs) .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In vitro studies have shown that it can protect neuronal cells from oxidative stress and apoptosis. This property makes it a candidate for further research in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .

Anti-inflammatory Properties

The anti-inflammatory potential of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has been explored in various studies. It has been shown to inhibit the production of pro-inflammatory cytokines in cell cultures, indicating its usefulness in developing treatments for inflammatory diseases .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. It has been found to induce apoptosis in cancer cell lines through the activation of specific signaling pathways. For instance, a study demonstrated its efficacy against breast cancer cells by triggering caspase-dependent apoptosis .

Antimicrobial Activity

The compound exhibits antimicrobial properties against various bacterial strains. Investigations revealed that it could inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a potential candidate for developing new antibiotics .

Organic Electronics

In material science, 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine has been utilized in the development of organic electronic materials. Its unique structural properties allow it to be incorporated into organic light-emitting diodes (OLEDs) and organic photovoltaic devices .

Polymer Chemistry

The compound serves as a building block in polymer chemistry for synthesizing novel polymers with enhanced thermal and mechanical properties. These polymers are being explored for applications in coatings and composite materials .

Case Studies

StudyApplicationFindings
European Journal of Medicinal ChemistryAntidepressantEnhanced serotonin levels; potential SSRI-like activity
Neurobiology JournalNeuroprotectionProtects neuronal cells from oxidative stress
Cancer Research JournalAnticancerInduces apoptosis in breast cancer cells
Journal of Antimicrobial AgentsAntimicrobialInhibits growth of multiple bacterial strains
Advanced MaterialsOrganic ElectronicsIncorporated into OLEDs; improved performance
Polymer Science JournalPolymer ChemistrySynthesized novel polymers with enhanced properties

Mechanism of Action

The mechanism of action of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound has been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting the proliferation of cancer cells . It also interacts with cellular proteins and enzymes, leading to the disruption of cellular processes and ultimately cell death.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations and Structural Analogues

2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine Dihydrochloride
  • Structure : Methyl group at position 2 (C₇H₁₂ClN₃, MW: 173.64 g/mol).
  • Lower molecular weight (173.64 vs. 235.71 g/mol) may enhance pharmacokinetic properties. Commercial availability at 97% purity (QA-0503) suggests robust synthetic protocols .
3-(3-Chlorophenyl)- and 3-(4-Chlorophenyl)- Derivatives
  • Examples :
    • 3-(3-Chlorophenyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride (CAS: 1172900-86-5, MW: 270.16 g/mol) .
    • 3-(4-Chlorophenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine hydrochloride (CAS: 87628-52-2, MW: 270.16 g/mol) .
  • Electron-withdrawing effects may modulate receptor binding affinity but raise toxicity concerns .
Fluorinated and Optimized Derivatives
  • Example: Fluorine-substituted quinoline derivatives (e.g., position 8 fluorination).
  • Key Differences :
    • Fluorine reduces metabolic N-glucuronidation and oxidation, improving stability in liver microsomes.
    • Enhanced metabolic stability (t₁/₂ > 4 hours in human microsomes) compared to unmodified cores .

Physicochemical and Pharmacokinetic Properties

Property 2-Phenyl Derivative 2-Methyl Derivative 3-(3-Cl-Ph) Derivative
Molecular Weight (g/mol) 235.71 173.64 270.16
LogP (Predicted) ~2.5 ~1.8 ~3.2
Aqueous Solubility Moderate (salt form) High (salt form) Low (salt form)
Metabolic Stability (t₁/₂) ~2 hours ~3 hours ~1.5 hours

Notes:

  • The phenyl derivative’s aromatic ring enhances π-π stacking interactions but may accelerate oxidative metabolism .
  • Methyl derivatives exhibit better solubility and stability due to reduced steric hindrance and metabolic susceptibility .

Biological Activity

2-Phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride is a heterocyclic compound that has garnered attention due to its potential biological activities. This compound is characterized by its unique pyrazolo-pyridine structure which contributes to its pharmacological properties.

  • Molecular Formula : C₁₂H₁₄Cl₂N₃
  • Molecular Weight : 235.71 g/mol
  • CAS Number : 1243440-67-6

Pharmacological Applications

Research indicates that compounds with pyrazolo[4,3-c]pyridine scaffolds exhibit a range of biological activities, including:

  • Anticancer Activity :
    • Studies have shown that derivatives of pyrazolo[4,3-c]pyridine can inhibit various cancer cell lines. For instance, compounds derived from this scaffold have demonstrated significant inhibition against cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported an IC₅₀ value of 0.36 µM for CDK2 and 1.8 µM for CDK9, highlighting the selective potency of these compounds in targeting cancer cells .
  • Anti-inflammatory Effects :
    • Pyrazolo[4,3-c]pyridines have been investigated for their anti-inflammatory properties. Compounds in this class have shown the ability to modulate inflammatory pathways, making them potential candidates for treating inflammatory diseases .
  • Neurological Applications :
    • Some derivatives have been explored for their effects on the N-methyl-D-aspartate receptor (NMDAR), which is implicated in neurodegenerative diseases and cognitive disorders. The modulation of this receptor can lead to therapeutic benefits in conditions such as Alzheimer's disease .

Table 1: Summary of Biological Activities

Activity TypeTarget/MechanismIC₅₀ Value (µM)Reference
AnticancerCDK20.36
AnticancerCDK91.8
Anti-inflammatoryCytokine modulationNot specified
NeurologicalNMDAR modulationNot specified

Recent Findings

Recent studies have focused on the synthesis and evaluation of various derivatives of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine. These derivatives have been shown to possess enhanced biological activity compared to the parent compound. For example, modifications at specific positions on the pyrazole ring can significantly alter the binding affinity and selectivity towards target proteins involved in cancer progression and inflammation .

The biological mechanisms underlying the activity of 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine involve:

  • Inhibition of Kinases : The compound acts as a potent inhibitor of cyclin-dependent kinases (CDKs), which play a vital role in regulating the cell cycle.
  • Modulation of Receptor Activity : By interacting with NMDARs, it can influence neurotransmission and potentially mitigate neurodegenerative processes.

Q & A

Q. What are common synthetic routes for preparing 2-phenyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine dihydrochloride?

A typical synthesis involves cyclocondensation of substituted piperidones with hydrazine derivatives. For example, phenylhydrazine hydrochloride reacts with 3,5-diarylidenepiperidone-4 in methanol under reflux (70°C, 4–6 hours), followed by acidification to form the dihydrochloride salt . Critical steps include controlling reaction temperature to avoid side products and ensuring stoichiometric equivalence of reagents. Post-synthesis purification often involves recrystallization from ethanol or methanol .

Q. How is the structural identity of this compound confirmed?

X-ray crystallography is the gold standard for confirming molecular structure. For pyrazolo-pyridine derivatives, key features include the dihedral angle between the pyrazole and aromatic rings (e.g., ~75° in similar compounds) and the conformation of the tetrahydro-pyridine ring (half-chair conformation is common) . Complementary techniques like NMR (¹H/¹³C) and high-resolution mass spectrometry (HRMS) validate functional groups and molecular weight .

Q. What storage conditions are recommended for this compound?

Short-term storage (1–2 weeks) at –4°C is acceptable, but long-term stability requires –20°C. Moisture-sensitive samples should be stored under inert gas (argon/nitrogen) in sealed vials . Pre-weighed aliquots reduce freeze-thaw cycles, which can degrade hygroscopic hydrochloride salts.

Advanced Research Questions

Q. How can synthesis be optimized to improve yield and purity?

  • Stepwise purification : Use flash chromatography (e.g., silica gel, eluent: ethyl acetate/petroleum ether mixtures) after each reaction step to remove unreacted intermediates .
  • Acid selection : HCl gas is preferred over aqueous HCl for final salt formation to avoid hydrolysis of sensitive substituents .
  • Reaction monitoring : Employ TLC or HPLC-MS to track reaction progress and identify by-products early .

Q. How do substituents on the pyrazole or phenyl rings influence biological activity?

  • Electron-withdrawing groups (e.g., Cl, sulfonamido) enhance kinase inhibition by increasing electrophilicity at the binding site .
  • Hydrophilic moieties (e.g., hydroxyethyl) improve solubility but may reduce membrane permeability. Balance these effects by introducing PEG-like spacers .
  • Steric hindrance : Bulky substituents (e.g., naphthalene sulfonamide) can disrupt π-π stacking interactions critical for target binding .

Q. How can crystallographic data resolve contradictions in reported bioactivity?

If biological assays show conflicting results (e.g., IC₅₀ variations), analyze the compound’s solid-state conformation. For example:

  • Hydrogen bonding networks : N–H⋯O/Cl interactions stabilize specific conformations that may enhance or inhibit target binding .
  • π-π stacking distances : Centroid-centroid distances <3.6 Å indicate strong stacking, which correlates with kinase inhibition in similar derivatives .
    Use comparative molecular docking to validate observed conformations against protein crystal structures .

Methodological Considerations

Q. How to address discrepancies in solubility data?

  • Experimental determination : Use the shake-flask method with PBS (pH 7.4) and DMSO as a co-solvent if needed. For hydrochloride salts, adjust pH to 1–2 to mimic gastric conditions .
  • Predictive modeling : Apply Hansen solubility parameters (HSPs) based on functional groups (e.g., pyrazole HSP δₚ ≈ 9.5 MPa¹/²) .

Q. What analytical techniques are critical for stability studies?

  • Forced degradation : Expose the compound to heat (40–60°C), light (ICH Q1B), and humidity (75% RH) for 2–4 weeks. Monitor degradation via HPLC-PDA (photodiode array) to detect impurities .
  • Mass balance analysis : Ensure total degradation products + intact compound = 100% ± 2% to validate method accuracy .

Data Contradiction Analysis

Q. Why do similar pyrazolo-pyridines show variable kinase inhibition?

Potential factors:

  • Crystallographic packing : Weak π-π interactions (e.g., centroid distance >3.8 Å) reduce binding affinity .
  • Protonation state : The pyridine nitrogen’s pKa (~6.5) affects charge at physiological pH, altering solubility and target engagement .
  • Assay conditions : Variations in ATP concentration (standard: 10 µM) or enzyme isoforms (e.g., PI3Kα vs. PI3Kγ) can skew results .

Q. How to reconcile conflicting cytotoxicity data in cell-based assays?

  • Cell line specificity : Test across multiple lines (e.g., MCF-7, HepG2) to rule out lineage-dependent effects .
  • Metabolic stability : Use liver microsomes (human/rat) to assess CYP450-mediated inactivation, which may reduce efficacy in vivo .

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